Cas no 5468-43-9 (Pyridinium, 1-(2-hydroxyethyl)-, 2-benzothiazolyl sulfide)

Pyridinium, 1-(2-hydroxyethyl)-, 2-benzothiazolyl sulfide structure
5468-43-9 structure
Product Name:Pyridinium, 1-(2-hydroxyethyl)-, 2-benzothiazolyl sulfide
Numero CAS:5468-43-9
MF:C14H14N2OS2
MW:290.403760433197
CID:367576
PubChem ID:24181775
Update Time:2025-04-19

Pyridinium, 1-(2-hydroxyethyl)-, 2-benzothiazolyl sulfide Proprietà chimiche e fisiche

Nomi e identificatori

    • Pyridinium, 1-(2-hydroxyethyl)-, 2-benzothiazolyl sulfide
    • 1,3-benzothiazole-2-thiolate,2-pyridin-1-ium-1-ylethanol
    • 2-Mercaptobenzothiazole, 1-(hydroxyethyl)pyridinium salt
    • 1-(2-Hydroxyethyl)pyridinium 2-mercaptobenzothiazolate
    • 1-(2-Hydroxyethyl)pyridinium salt of 2-mercaptobenzothiazole
    • NSC11451
    • Pyridinium 2-benzothiazolyl sulfide, 1-(2-hydroxyethyl)-
    • Pyridinium, 2-benzothiazolyl sulfide
    • Pyridinium, salt with 2(3H)-benzothiazolethione (1:1)
    • Pyridinium, salt with 2-benzothiazolethiol (1:1)
    • NSC42193
    • (.beta.-Hydroxyethyl)pyridinium 2-mercaptobenzothiazole
    • 2-Mecaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt
    • NSC-42193
    • 2-Mercaptobenzothiazole, (.beta.-hydroxyethyl)pyridinium salt
    • 5468-43-9
    • NSC 11451
    • Pyridinium, 1-(2-hydroxyethyl)-, salt with 2(3H)-benzothiazolethione (1:1)
    • NSC 42193
    • NSC-11451
    • Inchi: 1S/C7H10NO.C7H5NS2/c9-7-6-8-4-2-1-3-5-8;9-7-8-5-3-1-2-4-6(5)10-7/h1-5,9H,6-7H2;1-4H,(H,8,9)/q+1;/p-1
    • Chiave InChI: SKFKQRIBZKXTSZ-UHFFFAOYSA-M
    • Sorrisi: S1C(=NC2C=CC=CC1=2)[S-].OCC[N+]1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 291.06275
  • Massa monoisotopica: 290.055
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 198
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 66.2A^2

Proprietà sperimentali

  • Punto di ebollizione: 305°C at 760 mmHg
  • Punto di infiammabilità: 138.3°C
  • PSA: 36.14
  • LogP: 2.55440
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司